

"in vitro metabolism of 3,4-Difluoro U-49900 hydrochloride"

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Compound of Interest

3,4-Difluoro U-49900
hydrochloride

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An In-Depth Technical Guide to the In Vitro Metabolism of **3,4-Difluoro U-49900 Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro metabolism of the synthetic opioid **3,4-Difluoro U-49900 hydrochloride**. The document outlines the primary metabolic pathways, identifies the key metabolites observed in human liver microsome (HLM) studies, and presents a detailed experimental protocol for conducting such an analysis. All quantitative data from the cited literature is summarized, and the metabolic pathways and experimental workflows are visualized using diagrams to facilitate understanding. This guide is intended for researchers, scientists, and drug development professionals working on the characterization of novel psychoactive substances.

Introduction

3,4-Difluoro U-49900 is a structural analog of the synthetic opioid U-47700.[1] As with many novel psychoactive substances, a thorough understanding of its metabolic fate is crucial for predicting its pharmacokinetic profile, potential for drug-drug interactions, and for the development of analytical methods for its detection in biological samples. In vitro metabolism studies using human liver microsomes (HLMs) are a standard approach for identifying the



primary routes of biotransformation for new chemical entities.[2][3] HLMs are a subcellular fraction of the liver that is rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.[4]

This guide focuses on the findings from in vitro studies that have elucidated the metabolic profile of 3,4-Difluoro U-49900.

Metabolic Profile of 3,4-Difluoro U-49900

The in vitro metabolism of 3,4-Difluoro U-49900 has been investigated using human liver microsomes.[5][6] These studies have identified several metabolites, indicating that the compound undergoes significant biotransformation.

Identified Metabolites

The primary metabolic transformations observed for 3,4-Difluoro U-49900 involve N-dealkylation and hydroxylation.[7] A study by Krotulski et al. is the seminal work in this area, identifying five key metabolites in vitro.[5] The primary metabolite identified in these microsomal incubations was N-Desethyl-U-49900.[5][7][8] Interestingly, in a corresponding in vivo urine specimen, N,N-didesethyl-N-desmethyl-U-49900 was found to be the most abundant metabolite, highlighting potential differences between in vitro and in vivo metabolic profiles.[5]

Similarities in the metabolic pathways of U-49900 and its analog U-47700 have been noted, including the formation of a common metabolite.[5][7]

Data Presentation: Summary of Identified Metabolites

The following table summarizes the metabolites of 3,4-Difluoro U-49900 identified in in vitro human liver microsome studies.



Metabolite Name	Metabolic Reaction	Abundance in vitro (HLMs)
N-Desethyl-U-49900	N-Deethylation	Primary metabolite[5][7][8]
N,N-Didesethyl-U-49900	Di-N-deethylation	Identified[7]
N-Desethyl-hydroxyl-U-49900	N-Deethylation and Hydroxylation	Identified[7]
N-Desethyl-N-desmethyl-U- 49900	N-Deethylation and N- Demethylation	Identified[7]

Experimental Protocols

The following is a detailed methodology for a typical in vitro metabolism study of 3,4-Difluoro U-49900 using human liver microsomes, based on established protocols.[2][3][9][10]

Materials and Reagents

- 3,4-Difluoro U-49900 hydrochloride
- Pooled human liver microsomes (HLMs)
- NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (e.g., 100 mM, pH 7.4)
- · Acetonitrile (ACN), HPLC grade
- · Methanol (MeOH), HPLC grade
- Formic acid
- Ultrapure water
- Microcentrifuge tubes
- Incubator/water bath (37°C)



- Vortex mixer
- Centrifuge

Microsomal Incubation Procedure

- Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, the NADPH regenerating system, and the HLM suspension.
- Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to equilibrate.
- Initiation of Reaction: Add 3,4-Difluoro U-49900 hydrochloride (typically dissolved in a small amount of organic solvent like DMSO or methanol, with the final solvent concentration kept low, e.g., <1%) to the pre-incubated mixture to initiate the metabolic reaction. The final substrate concentration can be varied to study enzyme kinetics but is often in the range of 1-10 μM for initial screening.[3]
- Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes).
- Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This step also serves to precipitate the microsomal proteins.
- Protein Precipitation: Vortex the mixture vigorously and then centrifuge at a high speed (e.g.,
 >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
- Sample Collection: Carefully collect the supernatant for analysis.

Analytical Methodology

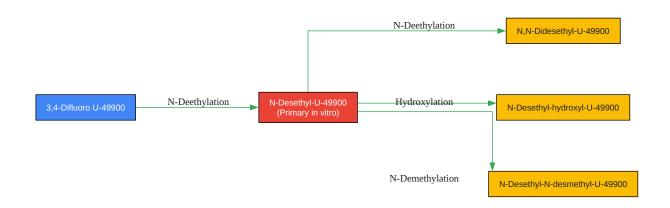
The analysis of the incubation samples is typically performed using high-resolution mass spectrometry coupled with liquid chromatography.

 Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (QTOF) mass spectrometer, coupled with a liquid chromatography system is used for the separation and detection of the parent compound and its metabolites.[5]



- Chromatographic Separation: A reverse-phase C18 column is commonly used for separation. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of formic acid to improve ionization.
- Mass Spectrometry Analysis: The mass spectrometer is operated in a data-dependent acquisition mode to collect both full-scan MS data and fragmentation (MS/MS) data for the detected ions. This allows for the identification of metabolites based on their accurate mass and fragmentation patterns.
- Data Processing: Specialized software is used to process the acquired data to identify potential metabolites by searching for predicted biotransformations (e.g., demethylation, deethylation, hydroxylation) and comparing the fragmentation patterns of the metabolites with that of the parent compound.[5]

Visualizations Metabolic Pathway of 3,4-Difluoro U-49900

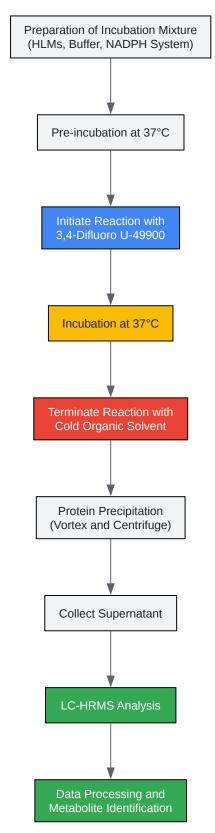


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Caption: Proposed metabolic pathway of 3,4-Difluoro U-49900 in vitro.



Experimental Workflow for In Vitro Metabolism Study



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Caption: Experimental workflow for in vitro metabolism analysis.

Discussion

The available data indicates that 3,4-Difluoro U-49900 is metabolized in vitro primarily through N-dealkylation. The identification of multiple metabolites suggests that it is a substrate for hepatic enzymes. The discrepancy between the primary in vitro metabolite and the most abundant metabolite in the single reported in vivo urine sample suggests that further biotransformations or different clearance mechanisms may be significant in vivo.

For drug development professionals, these findings are critical. The identified metabolic pathways can help in predicting potential drug-drug interactions, as the enzymes involved (likely CYPs) may also metabolize other co-administered drugs. For forensic and clinical researchers, knowledge of the major metabolites is essential for developing robust analytical methods to detect exposure to 3,4-Difluoro U-49900, as metabolites often have longer detection windows than the parent compound.

Further research is warranted to identify the specific CYP isoforms responsible for the metabolism of 3,4-Difluoro U-49900 and to obtain quantitative data on its metabolic stability and enzyme kinetics. Such data would provide a more complete understanding of its disposition and potential for toxicity.

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